molecular formula C9H8FNO4 B1402290 1-(2-Fluoro-4-methoxy-5-nitro-phenyl)-ethanone CAS No. 1414877-12-5

1-(2-Fluoro-4-methoxy-5-nitro-phenyl)-ethanone

Cat. No. B1402290
CAS RN: 1414877-12-5
M. Wt: 213.16 g/mol
InChI Key: QLWXNZRBIDSXST-UHFFFAOYSA-N
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Description

1-(2-Fluoro-4-methoxy-5-nitro-phenyl)-ethanone (FMNPE) is a compound that has been studied extensively in the scientific community due to its potential applications in a variety of fields. FMNPE is a nitro-substituted phenyl-ethanone, meaning that it has a nitro group attached to a phenyl ring, and an ethanone group attached to the nitro group. It is a colorless solid, and it has a melting point of approximately 186°C. FMNPE has been studied for its potential applications in analytical chemistry, biochemistry, and pharmacology, among others.

Scientific Research Applications

Selective α-Monobromination of Alkylaryl Ketones

Research by Ying (2011) explored the selective α-monobromination of various alkylaryl ketones, including derivatives of 1-(2-fluoro-4-methoxy-5-nitro-phenyl)-ethanone. The study utilized ionic liquids under solvent-free conditions, yielding α-bromo-alkylaryl ketones with high selectivity and efficiency. This process highlights the utility of 1-(2-fluoro-4-methoxy-5-nitro-phenyl)-ethanone in synthesizing brominated compounds for potential applications in organic synthesis and pharmaceuticals (Ying, 2011).

Synthesis and Antimicrobial Activity of Isoxazoles and Schiff Bases

Several studies have focused on the synthesis of novel compounds using derivatives of 1-(2-fluoro-4-methoxy-5-nitro-phenyl)-ethanone. Kumar et al. (2019) synthesized a series of isoxazoles starting from a derivative of this compound, testing their antimicrobial activity against various organisms. Similarly, Puthran et al. (2019) utilized a derivative for synthesizing novel Schiff bases, which were then screened for their antimicrobial activity (Kumar et al., 2019); (Puthran et al., 2019).

Antimicrobial and Antiproliferative Activities

A variety of derivatives of 1-(2-fluoro-4-methoxy-5-nitro-phenyl)-ethanone have been synthesized and tested for their antimicrobial and antiproliferative activities. For example, Chan et al. (2009) reported on alpha-phthalimide-based ketones synthesized using this derivative, which exhibited potent antiproliferative inhibition on specific human carcinoma cell lines (Chan et al., 2009).

Synthesis of Chalcone Derivatives

The derivative has been used in the synthesis of chalcone derivatives, such as the work by Jarag et al. (2011), who synthesized chalcone using a derivative of this compound. Their study highlighted the efficiency of the sonochemical method over conventional methods in synthesizing chalcone derivatives (Jarag et al., 2011).

properties

IUPAC Name

1-(2-fluoro-4-methoxy-5-nitrophenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8FNO4/c1-5(12)6-3-8(11(13)14)9(15-2)4-7(6)10/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLWXNZRBIDSXST-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=C(C=C1F)OC)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8FNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Sulfuric acid (157 g, 85.2 ml, 1.6 mol) was cooled to −20° C. and 1-(2-fluoro-4-methoxyphenyl)ethanone (25 g, 149 mmol) was added portionwise in a manner that the temperature was kept below −15° C. Thereafter, a solution of sulfuric acid (64.4 g, 35 ml, 657 mmol) and fumic nitric acid (18.7 g, 12.4 ml, 297 mmol) was added dropwise within 20 minutes keeping the temperature below −15° C. After completion of the addition the viscous reaction mixture was stirred for additional 20 minutes at −15° C. For the workup, the reaction mixture was poured into a mixture of ice and water (400 ml) and stirring was continued for 10 minutes. The off-white suspension was filtrated and washed several times with water. The light yellow solid was dried at 45° C. before it was crystallized from a mixture of ethyl acetate and heptane (200 ml-600 ml, addition of charcoal). The 1-(2-fluoro-4-methoxy-5-nitro-phenyl)-ethanone (26.1 g, 82% yield) was obtained as pale yellow crystals. MS (ISP): m/z=214.2 [M+H]+. In addition, the regioisomer 1-(2-fluoro-4-methoxy-3-nitro-phenyl)-ethanone (0.6 g, 2% yield) was obtained as a white solid.
Quantity
85.2 mL
Type
reactant
Reaction Step One
Quantity
25 g
Type
reactant
Reaction Step Two
Quantity
35 mL
Type
reactant
Reaction Step Three
Quantity
12.4 mL
Type
reactant
Reaction Step Three
Name
Quantity
400 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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